molecular formula C10H11Br2N B13030580 (S)-5,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine

(S)-5,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13030580
M. Wt: 305.01 g/mol
InChI Key: STOJXWWQIIBBKJ-VIFPVBQESA-N
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Description

(S)-5,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine is a brominated derivative of tetrahydronaphthalen-1-amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the bromination of 1,2,3,4-tetrahydronaphthalen-1-amine. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the 5 and 6 positions.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available precursors. The process includes bromination, purification, and crystallization steps to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-5,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding the parent amine.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(S)-5,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving brominated organic compounds and their biological activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-5,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The bromine atoms may play a role in enhancing the compound’s reactivity and binding affinity to target molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydronaphthalen-1-amine: The parent compound without bromine atoms.

    5,6-Dibromo-1,2,3,4-tetrahydronaphthalene: A similar compound lacking the amine group.

    5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: A mono-brominated derivative.

Properties

Molecular Formula

C10H11Br2N

Molecular Weight

305.01 g/mol

IUPAC Name

(1S)-5,6-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H11Br2N/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)13/h4-5,9H,1-3,13H2/t9-/m0/s1

InChI Key

STOJXWWQIIBBKJ-VIFPVBQESA-N

Isomeric SMILES

C1C[C@@H](C2=C(C1)C(=C(C=C2)Br)Br)N

Canonical SMILES

C1CC(C2=C(C1)C(=C(C=C2)Br)Br)N

Origin of Product

United States

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